Crystal Engineering: 2-Chlorobenzimidazole Forms a Defined Halogen···Halogen Interaction Network Absent in Non-Halogenated Analogs
2-Chlorobenzimidazole crystallizes in a unique three-dimensional network stabilized by three distinct intermolecular interaction types: N-H···N hydrogen bonds, C-H···Cl non-bonded interactions, and specific Cl···Cl halogen···halogen contacts. This combination is quantitatively defined by crystallographic data and is not present in non-halogenated 2-substituted benzimidazole analogs such as 2-methylbenzimidazole or benzimidazolone [1]. The halogen···halogen interaction provides a predictable supramolecular synthon for crystal engineering applications that is entirely absent in the 2-amino and 2-mercapto derivatives, which rely on hydrogen-bonding-dominated packing motifs. The CCDC reference for this structure is 126999.
| Evidence Dimension | Crystal packing interaction motif presence |
|---|---|
| Target Compound Data | Presence of N-H···N hydrogen bond, C-H···Cl non-bonded interactions, and Cl···Cl halogen···halogen interaction |
| Comparator Or Baseline | 2-Methylbenzimidazole, Benzimidazolone, 2-Aminobenzimidazole |
| Quantified Difference | Halogen···halogen interaction present (100%) vs. absent (0%) in non-halogenated 2-substituted benzimidazoles |
| Conditions | Single-crystal X-ray diffraction at room temperature; CCDC 126999 |
Why This Matters
This predictable and well-characterized crystal packing differentiates 2-chlorobenzimidazole as a reproducible solid form for formulation development and crystallization process control, whereas non-halogenated analogs lack this specific intermolecular interaction motif.
- [1] Soriano-García, M. (1996). 2-Chlorobenzimidazole. Acta Crystallographica Section C: Crystal Structure Communications, 52(7), 1799-1801. View Source
